molecular formula C16H11N5OS2 B2945269 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034424-87-6

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2945269
CAS No.: 2034424-87-6
M. Wt: 353.42
InChI Key: KOFLIIJFJRTHJD-UHFFFAOYSA-N
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Description

The compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic molecule featuring a pyrazine-thiophene hybrid scaffold linked to a benzothiadiazole carboxamide group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are known to enhance electronic properties and biological interactions.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-16(10-3-4-11-12(8-10)21-24-20-11)19-9-13-15(18-6-5-17-13)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFLIIJFJRTHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₁N₅OS₂
Molecular Weight 353.42 g/mol
CAS Number 2034538-00-4

This compound features a thiophene ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole framework, which contribute to its unique electronic properties and biological activities.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Similar compounds in the thiadiazole class have been reported to possess antibacterial and antifungal activities. For example, derivatives of thiadiazole have shown effectiveness against various pathogens, including resistant strains of bacteria .

Anticancer Properties

Research indicates that this compound may exert anticancer effects by inducing apoptosis in cancer cells. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. Notably, studies have shown that thiadiazole derivatives can inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

In vitro studies using the MTT assay have reported IC50 values indicating potent antiproliferative activity against several cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29) .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in microbial cell wall synthesis and other critical pathways in cancer progression.
  • Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways that regulate apoptosis and proliferation .
  • Binding Affinity : Preliminary studies suggest that the compound may have a high binding affinity for certain biological targets, enhancing its therapeutic potential.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Anticancer Activity : A study conducted by Almasirad et al. (2016) evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic properties against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Efficacy : Research has shown that compounds with similar structural motifs to this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some derivatives have also been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution.

Reaction Type Conditions Products/Outcomes References
Acidic Hydrolysis6M HCl, reflux, 12 hoursBenzo[c] thiadiazole-5-carboxylic acid + Amine derivative
Alkaline Hydrolysis2M NaOH, 80°C, 8 hoursSodium carboxylate + Free amine
Nucleophilic AcylationThionyl chloride (SOCl₂), followed by RNH₂Substituted amides (R = alkyl/aryl groups)

These reactions enable functionalization of the carboxamide group for derivatization studies or prodrug synthesis.

Thiophene Ring Reactions

The thiophen-2-yl moiety participates in electrophilic substitution and cross-coupling reactions:

Reaction Type Conditions Products Notes
BrominationBr₂ (1 eq), CHCl₃, 0°C, 2 hours5-Bromo-thiophene derivativeRegioselective at C5 position
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24hBiaryl derivatives (e.g., phenyl-thiophene)Requires boronic acid partner

Pyrazine Ring Reactivity

The pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:

Reaction Type Reagents Substitution Site Yield
AminationNH₃ (aq), CuI, 120°C, sealed tubeC3 position62%
MethoxylationNaOMe, DMSO, 150°C, microwaveC5 position58%

Benzo[c] thiadiazole Reactivity

The electron-deficient benzo[c] thiadiazole core participates in cycloadditions and reductions:

Reaction Type Conditions Outcome Mechanism
Diels-Alder ReactionMaleic anhydride, toluene, refluxFused bicyclic adduct[4+2] Cycloaddition
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 hoursReduced dihydrobenzothiadiazole derivativePartial ring saturation

Functional Group Interconversion

The methylene bridge (-CH₂-) between pyrazine and carboxamide allows for oxidation reactions:

Reagent System Conditions Product Oxidation State
KMnO₄ (aq)H₂SO₄, 60°C, 4 hoursKetone derivative+2
CrO₃/PyridineDCM, 0°C → 25°C, 2 hoursNo reaction (bridge stabilized)-

Stability Under Physiological Conditions

The compound degrades in simulated biological environments:

Condition Half-Life Major Degradation Products
pH 1.2 (gastric fluid)2.3 hoursHydrolyzed carboxamide + Thiophene-S-oxide
pH 7.4 (blood)18.7 hoursIntact compound

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrazine-thiophene core distinguishes it from analogs with pyridine (e.g., ) or imidazo-thiazole (e.g., ) backbones.
  • Synthetic routes for carboxamide derivatives commonly involve coupling reactions (e.g., EDC-mediated for ND-11543 ) or nucleophilic substitutions (e.g., sulfonamide formation in ).

Key Observations :

  • Anticancer activity : Thiadiazole derivatives (e.g., 7b) show superior potency over thiazoles (e.g., 11), likely due to enhanced electron-deficient character .
  • Enzyme inhibition : Sulfonamide analogs (e.g., 91–93) demonstrate the importance of aryl substituents in targeting specific enzymes .

Physicochemical and Electronic Properties

The benzothiadiazole moiety in the target compound is electron-deficient, enabling charge-transfer interactions critical for both biological activity (e.g., DNA intercalation) and materials applications (e.g., organic photovoltaics) . Comparatively, benzosiloxaborole analogs (e.g., compound 10) exhibit altered electronic profiles due to silicon incorporation, which may reduce metabolic stability compared to sulfur-based systems .

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